4-chloro-3-fluoro-N-methylaniline

Description

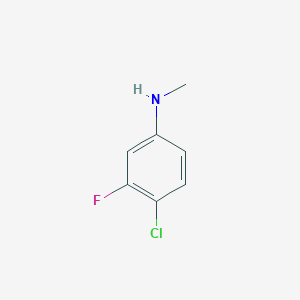

4-Chloro-3-fluoro-N-methylaniline (CAS: 946119-57-9) is a halogenated aromatic amine with the molecular formula C₇H₇ClFN. Its structure features a chloro group at the 4-position, a fluoro group at the 3-position, and an N-methyl substituent on the aniline ring. The SMILES notation is CNC1=CC(=C(C=C1)Cl)F, and the InChIKey is MNPLABDQRUAQRJ-UHFFFAOYSA-N . This compound is typically synthesized as a hydrochloride salt (this compound hydrochloride) for enhanced stability . While direct literature on its applications is sparse, its structural analogs are used in pharmaceuticals, agrochemicals, and polymer intermediates .

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

4-chloro-3-fluoro-N-methylaniline |

InChI |

InChI=1S/C7H7ClFN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |

InChI Key |

MNPLABDQRUAQRJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- The fluorine’s electronegativity and chlorine’s bulkiness may influence reactivity in electrophilic substitution or coupling reactions .

Metabolic Pathways

- 4-Fluoro-N-methylaniline undergoes N-demethylation and hydroxylation via cytochrome P-450 and flavin-containing monooxygenase (FMO), yielding metabolites like 4-fluoroaniline and defluorinated products .

- This compound likely follows similar pathways, but the chloro group may slow dehalogenation compared to fluoro-only analogs, increasing persistence in biological systems .

Physicochemical Properties

- Collision Cross-Section : For this compound hydrochloride, predicted collision cross-sections (CCS) are reported for [M+H]⁺ (m/z 178.03, CCS 173.5 Ų) and [M+Na]⁺ (m/z 200.01, CCS 182.3 Ų) . Comparable data for analogs is unavailable, limiting direct comparison.

- Melting Points : While 4-fluoro-3-methylaniline melts at 81–84°C , the hydrochloride salt of this compound likely has higher thermal stability due to ionic character .

Preparation Methods

Halogen Exchange Reaction

The synthesis of 3-chloro-4-fluoroaniline begins with 3,4-dichloronitrobenzene, where a fluorine atom replaces one chlorine via nucleophilic aromatic substitution. This step employs fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For instance, reacting 100 kg of 3,4-dichloronitrobenzene with 36.3 kg of KF in 500 L of DMSO at reflux for 5 hours yields 78.4 kg (86%) of 3-chloro-4-fluoronitrobenzene after filtration and distillation. Substituting CsF increases the yield to 90%, attributed to its higher solubility and reactivity.

Catalytic Hydrogenation

The nitro group in 3-chloro-4-fluoronitrobenzene is reduced to an amine using palladium on carbon (Pd/C) under hydrogen gas. In a representative procedure, 40 kg of 3-chloro-4-fluoronitrobenzene is dissolved in methanol with 2 kg of 10% Pd/C. After hydrogenation at room temperature for 6 hours, distillation yields 29.8 kg (90%) of 3-chloro-4-fluoroaniline with >99.5% purity. This method avoids the environmental drawbacks of classical reductions with iron powder or sodium sulfide.

N-Methylation of 3-Chloro-4-Fluoroaniline

Alkylation with Methyl Halides

Traditional N-methylation employs methyl iodide (CH₃I) in the presence of a base. In a protocol adapted from KR101983364B1, 3-chloro-4-fluoroaniline is reacted with CH₃I and potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours, yielding 85% of the target compound. While effective, this method generates stoichiometric waste and requires careful handling of hazardous reagents.

Comparative Analysis of N-Methylation Methods

The nickel-catalyzed method offers a greener profile, whereas methyl iodide provides faster kinetics but raises safety and disposal concerns .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-fluoro-N-methylaniline, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis via Nucleophilic Substitution : Start with 3-fluoro-4-chloroaniline (precursor) and perform N-methylation using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF at 80–100°C . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).

- Optimization : Excess methyl iodide (1.5–2 eq) improves yield, but prolonged heating (>12 hrs) may lead to byproducts (e.g., diarylation). Isolate via column chromatography (Rf ~0.3 in hexane:ethyl acetate 3:1).

- Yield Range : 60–75% under optimized conditions, with purity >95% confirmed by GC-MS .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR :

- N-Methyl Group : Singlet at δ 2.8–3.0 ppm (3H).

- Aromatic Protons : Doublets/doublet-of-doublets in δ 6.8–7.5 ppm due to Cl/F substituents .

- ¹³C NMR :

- C-F Coupling : Fluorine-induced splitting (e.g., C-F at ~160 ppm, J ≈ 245 Hz).

- N-Methyl Carbon : ~30–35 ppm.

- IR : N-H stretch absent (confirms methylation); C-Cl stretch at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How does the electron-withdrawing effect of Cl/F substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Cl (σp = 0.23) and F (σp = 0.06) create a meta-directing, deactivating aromatic ring.

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Lower yields (40–50%) compared to non-halogenated analogs due to steric hindrance and electron deficiency .

- DFT Analysis : Calculate Fukui indices to predict reactive sites. Cl/F reduce electron density at the para position, favoring coupling at ortho positions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : Low melting point (~80–90°C) and high solubility in polar solvents (e.g., ethanol) complicate crystal growth.

- Strategy : Use slow evaporation in a 1:1 hexane:dichloromethane mixture at 4°C. Add a seed crystal to induce nucleation.

- XRD Data : Compare with structurally similar compounds (e.g., 4-chloro-N-(3-phenylallylidene)aniline ). Expect monoclinic symmetry with Z = 2.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity and structural integrity?

Methodological Answer:

- Common Pitfalls : Impurities (e.g., residual solvents or unreacted precursor) depress melting points.

- Validation Steps :

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.